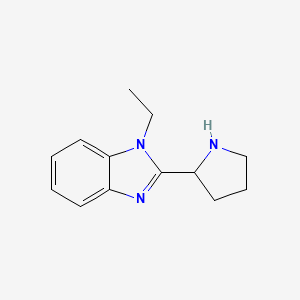
1-ethyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole
Übersicht
Beschreibung
“1-ethyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be planned on the basis of two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “1-ethyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole” is characterized by a pyrrolidine ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Development
- Histamine-3 Receptor Antagonists : Research led by Zhou et al. (2012) in the field of medicinal chemistry has led to the development of potent H3 receptor antagonists. These compounds, including pyrrolidinyl derivatives, exhibit promising in vitro binding and functional activities at the H3 receptor. Their potential in pharmacology is marked by good selectivities against other neurotransmitter receptors and ion channels (Zhou et al., 2012).
Antimicrobial and Antioxidant Applications
- Antibacterial and Antioxidant Agents : A study by Bhoi et al. (2016) synthesized novel benzothiazole derivatives, including pyrrolidine derivatives, with significant antibacterial and antioxidant activities. These compounds were evaluated against various bacterial strains and showed potential as new antimicrobial agents (Bhoi et al., 2016).
Agricultural Applications
- Insecticidal Properties : Fadda et al. (2017) explored the synthesis of various heterocycles, such as pyrrolidine derivatives, for potential use as insecticidal agents against cotton leafworm. This highlights the role of these compounds in agricultural pest control (Fadda et al., 2017).
Antimycobacterial Research
- Antimycobacterial Agents : Research by Nural et al. (2018) focused on the synthesis of methyl pyrrolidine-2-carboxylate derivatives. These compounds showed interesting antibacterial activity, particularly against M. tuberculosis, indicating their potential in treating tuberculosis (Nural et al., 2018).
Treatment of Pulmonary Fibrosis
- Idiopathic Pulmonary Fibrosis Treatment : Anderson et al. (2016) reported the synthesis of a pyrrolidin-1-yl butanoic acid derivative, a potential therapeutic agent for idiopathic pulmonary fibrosis. The compound's synthesis involves key steps that could be applicable to similar molecules (Anderson et al., 2016).
Enzyme Inhibition Studies
- HIV-1 Reverse Transcriptase Inhibition : Silvestri et al. (2000) designed pyrrolyl heteroaryl sulfones, including pyrrolidine derivatives, as HIV-1 reverse transcriptase inhibitors. Although inactive in cell-based assays, they showed micromolar potency against the target enzyme, indicating their potential in HIV research (Silvestri et al., 2000).
Antituberculosis Research
- GyrB Inhibitors for Tuberculosis : Jeankumar et al. (2013) developed thiazole-aminopiperidine hybrid analogues, including pyrrolidine derivatives, as inhibitors of Mycobacterium tuberculosis GyrB. These compounds exhibited significant activity in vitro against M. tuberculosis (Jeankumar et al., 2013).
Chemical Synthesis
- Alkylation Catalysts : Ulu et al. (2017) studied the synthesis of ethyl-substituted benzimidazole and its ruthenium complexes, which were tested in the alkylation of pyrrolidine with alcohols. This showcases its application in facilitating chemical reactions (Ulu et al., 2017).
Anticancer Research
- Cancer Treatment : Carbone et al. (2013) synthesized nortopsentin analogues, pyrrolo[2,3-b]pyridine derivatives, showing efficacy in models of diffuse malignant peritoneal mesothelioma. These compounds act as cyclin-dependent kinase 1 inhibitors, reducing cell proliferation and inducing apoptosis (Carbone et al., 2013).
Eigenschaften
IUPAC Name |
1-ethyl-2-pyrrolidin-2-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-16-12-8-4-3-6-10(12)15-13(16)11-7-5-9-14-11/h3-4,6,8,11,14H,2,5,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOXWGLZVWHYDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C3CCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-2-(pyrrolidin-2-yl)-1H-1,3-benzodiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-{5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}ethylidene)hydroxylamine](/img/structure/B1416835.png)
amine hydroiodide](/img/structure/B1416837.png)
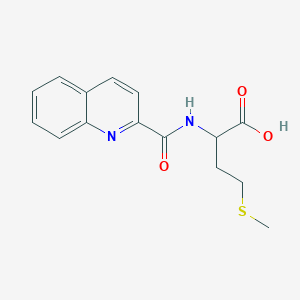
![[5-Chloro-2-(difluoromethoxy)phenyl]methanamine](/img/structure/B1416839.png)
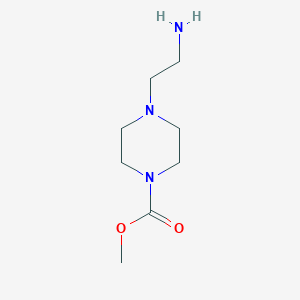
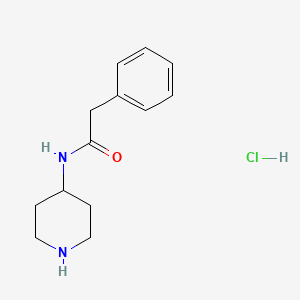

![2-{[(2-Chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B1416850.png)
![ethyl 3,6-dimethyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1416851.png)
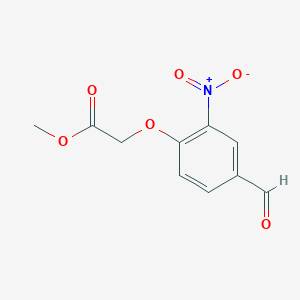
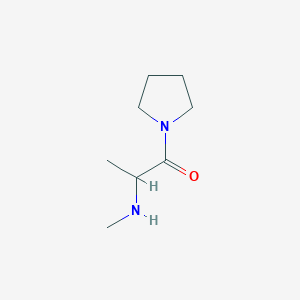
![2-chloro-N-[1-(naphthalen-1-yl)ethyl]propanamide](/img/structure/B1416856.png)
![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethylidene]hydroxylamine](/img/structure/B1416857.png)
![2-[(1-Chloro-2,2,2-trifluoroethyl)thio]aniline](/img/structure/B1416858.png)